![molecular formula C15H11N5O2 B2722328 N-(3-氰基苯基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]吡嗪-2-甲酰胺 CAS No. 1795191-40-0](/img/structure/B2722328.png)

N-(3-氰基苯基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is used to form polymeric copper complexes, create pyrazine carboxamide scaffolds useful as FXs inhibitors, and as a component of mycobacteria identification kits . It is also used to study liver toxicity prevention and mechanisms of resistance .

Synthesis Analysis

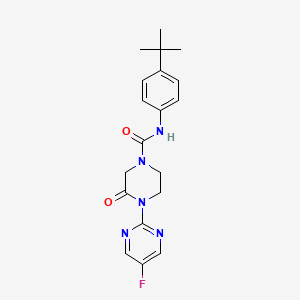

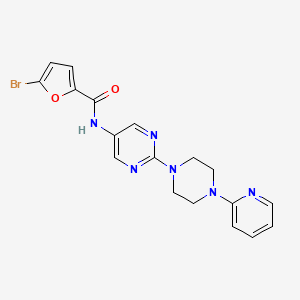

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis

The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . Single crystals were developed for certain compounds .Chemical Reactions Analysis

The most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound showed an IC90 of 40.32 μM . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Physical and Chemical Properties Analysis

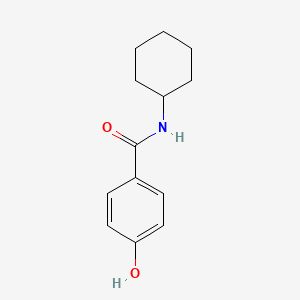

The lipophilicity of the compound seems to be a key factor related to the cell transmembrane transport and other biological processes . The correlation between the IC50 values and the lipophilicity parameters shows a quasi-parabolic course for compounds with CLog P from 3.54369 to 4.95436 .科学研究应用

合成与表征

类似于 N-(3-氰基苯基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]哒嗪-2-甲酰胺的衍生物的研究重点在于它们的合成和表征,探索各种化学反应以创造一系列在药物化学中具有潜在应用的化合物。例如,Hassan 等人。(2014) 合成了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,重点介绍了产生对癌细胞具有潜在细胞毒活性化合物的过程 (Hassan, Hafez, & Osman, 2014)。Gad-Elkareem 等人。(2011) 的类似工作重点是合成具有抗菌活性的新的硫代取代乙基烟酸酯、噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶衍生物 (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)。

抗菌和抗癌活性

这些衍生物的抗菌和抗癌特性一直是研究的重要领域。例如,Gouda 等人。(2010) 研究了噻唑和吡唑衍生物的抗菌活性,发现一些化合物表现出有希望的活性 (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010)。此外,Abdellatif 等人合成的化合物。(2014) 显示出作为抗癌剂的潜力,特别是针对乳腺癌细胞 (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014)。

抗 HIV 和抗病毒活性

最近的研究已扩展到这些化合物的抗病毒潜力。Savant 等人。(2018) 合成了新的 3-氨基-4,5-二氢-6-甲基-4-氧代-N-芳基-1H-吡唑并[4,3-c]吡啶-7-甲酰胺衍生物,该衍生物对 HIV-1 和 HIV-2 菌株显示出中等至有效的活性 (Savant, Ladva, & Pandit, 2018)。Hebishy 等人。(2020) 报道了基于苯甲酰胺的 5-氨基吡唑及其衍生物的合成,证明了对 H5N1 禽流感病毒株具有显着的抗病毒活性 (Hebishy, Salama, & Elgemeie, 2020)。

作用机制

Target of Action

Similar compounds, such as pyrazinamide analogues, have been shown to be active against mycobacterium tuberculosis .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other pyrazinamide analogues, leading to changes in the target organism’s cellular processes .

Biochemical Pathways

It is plausible that it affects pathways related to the survival and replication of mycobacterium tuberculosis, given the observed activity of similar compounds .

Result of Action

Similar compounds have shown activity against mycobacterium tuberculosis, suggesting that it may have a similar effect .

未来方向

属性

IUPAC Name |

N-(3-cyanophenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c1-9-8-20-13(15(22)17-9)6-12(19-20)14(21)18-11-4-2-3-10(5-11)7-16/h2-6,8H,1H3,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMACFFYIPYABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC(=C3)C#N)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2722247.png)

![3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2722249.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2722264.png)

![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)